molecular formula C14H19N3O2 B5174063 N-benzyl-N'-(pentan-3-ylideneamino)oxamide

N-benzyl-N'-(pentan-3-ylideneamino)oxamide

Cat. No.: B5174063
M. Wt: 261.32 g/mol
InChI Key: ZBYXYMCATPUSDT-UHFFFAOYSA-N
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Description

N-benzyl-N’-(pentan-3-ylideneamino)oxamide is an organic compound that belongs to the class of oxamides It features a benzyl group attached to the nitrogen atom and a pentan-3-ylideneamino group attached to the other nitrogen atom of the oxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(pentan-3-ylideneamino)oxamide typically involves the reaction of benzylamine with pentan-3-one oxime under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of N-benzyl-N’-(pentan-3-ylideneamino)oxamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(pentan-3-ylideneamino)oxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl oxamide derivatives, while reduction can produce N-benzyl-N’-(pentan-3-yl)oxamide .

Scientific Research Applications

N-benzyl-N’-(pentan-3-ylideneamino)oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N’-(pentan-3-ylideneamino)oxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of metalloenzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N’-(pentan-3-ylideneamino)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-N'-(pentan-3-ylideneamino)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-3-12(4-2)16-17-14(19)13(18)15-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,15,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYXYMCATPUSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)C(=O)NCC1=CC=CC=C1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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